2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime
Description
2-[(4-Chlorophenyl)sulfonyl]acetaldehyde O-methyloxime is a sulfonated aromatic compound featuring a chlorophenyl group, a sulfonyl moiety, and an O-methyloxime functional group. Its molecular formula is C₉H₉ClNO₃S, with a molar mass of 243.69 g/mol (calculated based on structural analysis). The compound’s structure comprises a 4-chlorophenylsulfonyl group attached to the second carbon of an acetaldehyde backbone, which is further modified by an O-methyloxime group replacing the aldehyde oxygen.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-N-methoxyethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-14-11-6-7-15(12,13)9-4-2-8(10)3-5-9/h2-6H,7H2,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEXVNZSTWFDJM-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime involves several steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with acetaldehyde O-methyloxime under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function. The O-methyloxime group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Sulfonyl vs. Sulfinyl/Sulfanyl Groups
- The target compound’s sulfonyl group (–SO₂–) is a strong electron-withdrawing group, enhancing electrophilic reactivity compared to the sulfinyl (–SO–) group in 306978-03-0 and the sulfanyl (–S–) group in 477852-04-3. Sulfonyl groups also improve metabolic stability in drug design, whereas sulfanyl groups may confer redox activity .
Backbone and Heterocyclic Variations
- The acetaldehyde backbone in the target compound contrasts with the ethanone backbone in 306978-03-0 and the imidazopyridine heterocycle in 320422-62-6. Heterocycles like imidazopyridine often enhance binding affinity to biological targets (e.g., kinases or receptors) due to π-π stacking interactions .
Substituent Effects
- In contrast, the 4-chlorophenyl group in the target compound balances lipophilicity and steric bulk, which is critical for membrane permeability in drug candidates .
O-Methyloxime Functionalization
- All compounds share the O-methyloxime group , which stabilizes the aldehyde moiety against oxidation. This group can also act as a hydrogen-bond acceptor, influencing solubility and intermolecular interactions .
Research Findings and Implications
- Reactivity : The sulfonyl group in the target compound may facilitate nucleophilic aromatic substitutions, whereas the nitro group in 477852-04-3 could promote reductions to amines under catalytic conditions .
- Biological Potential: The imidazopyridine derivative (320422-62-6) is structurally analogous to antiviral agents (e.g., zolimidine), suggesting unexplored therapeutic avenues for the target compound .
- Synthetic Challenges: The acetaldehyde backbone in the target compound may pose stability issues during synthesis compared to the more rigid ethanone or aromatic backbones in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
